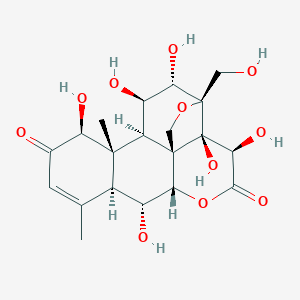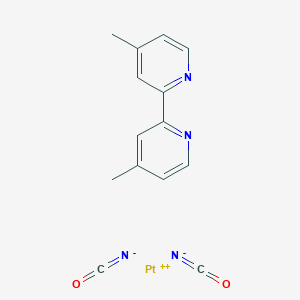
Sulfapyrazole
Vue d'ensemble
Description
Sulfapyrazole, also known as this compound, is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.4 g/mol. The purity is usually >99%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Sulfapyrazole, also known as SULFAZAMET, is a sulfonamide antibiotic. The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthase . Folic acid is essential for bacterial growth and replication as it is involved in the synthesis of nucleic acids and amino acids .
Mode of Action
This compound acts by inhibiting the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid, a precursor of folic acid, in bacteria . This inhibition is competitive, meaning that the drug competes with para-aminobenzoic acid (PABA), a substrate of the enzyme, for the active site . By blocking this critical step in folic acid synthesis, this compound prevents bacteria from making essential proteins and DNA, leading to their inability to grow and reproduce .
Biochemical Pathways
The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting dihydropteroate synthase, this compound prevents the conversion of PABA and dihydropteridine diphosphate to dihydropteroic acid, a critical step in the synthesis of folic acid . This disruption of the folic acid pathway leads to a deficiency of nucleotides necessary for DNA synthesis, thereby inhibiting bacterial growth and replication .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Sulfonamides, in general, are well absorbed orally and are widely distributed throughout the body . They are metabolized in the liver and excreted in the urine . The bioavailability of this compound may be influenced by factors such as the formulation of the drug, the presence of food in the stomach, and individual patient characteristics .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, an essential component for the production of nucleic acids and proteins, this compound prevents bacteria from growing and multiplying . This bacteriostatic effect helps the immune system to eliminate the bacterial infection.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other medications can affect the pharmacokinetics of this compound through drug-drug interactions . The efficacy and stability of this compound can also be affected by factors such as temperature, light, and humidity .
Analyse Biochimique
Biochemical Properties
Sulfapyrazole, like other sulfonamides, is believed to inhibit bacterial synthesis of folic acid, which is essential for the growth and multiplication of bacteria . It competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid . This competitive inhibition prevents the formation of dihydrofolic acid, a precursor of folic acid, thereby inhibiting bacterial growth .
Cellular Effects
This compound affects various types of cells, primarily bacterial cells, by inhibiting their ability to synthesize folic acid . This disruption in folic acid synthesis affects various cellular processes, including DNA synthesis, RNA synthesis, and protein production, which are crucial for cell growth and multiplication .
Molecular Mechanism
The molecular mechanism of action of this compound involves its structural similarity to PABA, which allows it to compete for the active site of the enzyme dihydropteroate synthase . By binding to this enzyme, this compound prevents the conversion of PABA to dihydrofolic acid, thereby inhibiting the synthesis of folic acid .
Propriétés
IUPAC Name |
4-amino-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-12-11-16(20(18-12)14-5-3-2-4-6-14)19-23(21,22)15-9-7-13(17)8-10-15/h2-11,19H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTERSQYMYBGZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234391 | |
| Record name | Sulfazamet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852-19-7 | |
| Record name | Sulfazamet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfazamet [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfazamet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfapyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAZAMET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K980HZ9QO4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sulfapyrazole, as a sulfonamide, interact with its target and what are the downstream effects?
A1: this compound, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway of bacteria. [Not mentioned in provided abstracts, but general knowledge about sulfonamides]. Folic acid is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting DHPS, this compound disrupts bacterial DNA and RNA synthesis, ultimately leading to bacterial growth inhibition and death.
Q2: One of the provided papers [] mentions the use of this compound for controlling porcine atrophic rhinitis. Can you elaborate on the potential resistance mechanisms that might emerge with this compound use?
A2: While the provided abstract [] doesn't delve into resistance mechanisms, it's important to acknowledge that bacterial resistance to sulfonamides, including potentially this compound, is a well-documented phenomenon. Common mechanisms include mutations in the DHPS enzyme, reducing its binding affinity for sulfonamides, increased production of PABA (para-aminobenzoic acid), the natural substrate of DHPS, outcompeting the drug, and the acquisition of alternative metabolic pathways for folate synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)






